N-(1,3-benzothiazol-2-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound featuring a benzothiazole moiety fused with a 2-oxo-1,2-dihydropyridine carboxamide scaffold.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-9-10-15(2)16(12-14)13-25-11-5-6-17(21(25)27)20(26)24-22-23-18-7-3-4-8-19(18)28-22/h3-12H,13H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKGBRIGYKLBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole ring through the cyclization of o-aminothiophenol with carbon disulfide, followed by the introduction of the pyridine ring via a condensation reaction with an appropriate aldehyde or ketone. The final step involves the coupling of the benzothiazole and pyridine intermediates under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, or the use of specialized catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its ability to interact with specific molecular targets may make it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the desired therapeutic or biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzothiazole carboxamide derivatives and heterocyclic analogs, focusing on synthesis, substituent effects, and characterization.
Key Observations:
Core Heterocycle Differences: The target compound contains a 2-oxo-1,2-dihydropyridine ring fused to benzothiazole, while analogs like 4g and 4h () feature a thiazolidinone ring. The dihydropyridine core may confer distinct electronic properties and conformational flexibility compared to thiazolidinone derivatives . Compound 2d () incorporates an imidazopyridine scaffold, which is structurally distinct but shares a 2-oxo group, highlighting the diversity of heterocyclic frameworks in drug design .
In contrast, electron-withdrawing substituents (e.g., 4g: 4-chlorophenyl; 4h: 2,6-difluorophenyl) may improve binding affinity to polar active sites . Lower yields in analogs with bulky substituents (e.g., 4i: 2-chloro-6-fluorophenyl, 37% yield) suggest synthetic challenges, which may also apply to the target compound’s synthesis .
Spectroscopic Characterization: Benzothiazole carboxamides exhibit characteristic C=O stretches (IR: 1715–1720 cm⁻¹) and aromatic proton signals (1H NMR: δ 7.5–8.2 ppm). The target compound’s dihydropyridine ring would likely show distinct 1H NMR signals for non-aromatic protons (e.g., δ 3.0–4.0 ppm for CH₂ groups) .
Synthetic Methodology: Analogs in were synthesized in ethanol under reflux, achieving moderate yields (37–70%). The target compound may require similar conditions, but its dihydropyridine core might necessitate additional steps (e.g., cyclization or oxidation) .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its antimicrobial, anti-inflammatory, and analgesic effects, as well as its mechanism of action based on recent studies.
Chemical Structure
The compound is characterized by the following structural formula:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various benzothiazole derivatives, the compound demonstrated potent activity against several bacterial and fungal strains. Specifically, it showed minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against tested pathogens .
| Microorganism | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| E. coli | 10.7 | 21.4 |
| S. aureus | 15.0 | 30.0 |
| C. albicans | 20.0 | 40.2 |
2. Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its potential as a COX-1/COX-2 inhibitor, which are key enzymes in the inflammatory process. In vivo studies showed that it significantly reduced inflammation and pain in animal models when compared to standard anti-inflammatory drugs like diclofenac .
Key Findings:
- COX-2 Inhibition: The compound exhibited a high selectivity index for COX-2 inhibition with values ranging from 90% to 99% in various assays.
- Inflammation Reduction: Edema inhibition percentages were reported between 68% and 86% within the first hour post-administration .
The biological activity of this compound is primarily attributed to its interaction with specific enzyme pathways:
- Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Reduction of Cytokine Levels: The compound was found to significantly lower levels of inflammatory cytokines such as IL-1β in treated subjects .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
-
Study on Inflammatory Pain Models:
- In a controlled experiment involving rat models of inflammatory pain, administration of the compound led to a notable reduction in pain response measured through behavioral assays.
- Antimicrobial Efficacy Against Resistant Strains:
Q & A
Q. Advanced
- Solvent effects : Ethanol enhances yields (e.g., 70% for 4g in ethanol vs. 37% for 4i in toluene) due to better solubility of intermediates .
- Catalysts : Acidic conditions (e.g., acetic acid) may accelerate cyclization.
- Temperature control : Reflux (80–110°C) ensures complete conversion while minimizing side reactions .
Monitor progress via TLC (e.g., EtOAc/Hex, 4:6) and characterize intermediates using and IR spectroscopy .
What spectroscopic techniques are critical for confirming the structure of this compound?
Q. Basic
- : Identify aromatic protons (δ 7.4–8.2 ppm), thiazolidinone NH (δ 10.8–11.0 ppm), and methyl groups (δ 2.1–2.5 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at 1675–1720 cm) and NH stretches (3214 cm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., 331–488 Da range for analogs) and fragmentation patterns .
How can structure-activity relationships (SAR) be analyzed for antimicrobial activity in benzothiazole derivatives?
Q. Advanced
- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance activity (e.g., 4d MIC: 10.7–21.4 µmol mL) by improving target binding .
- Core modifications : Thiazolidinone rings improve solubility and bioactivity compared to hydrazide intermediates .
- Docking studies : Use software (e.g., AutoDock) to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
How should researchers resolve discrepancies in biological activity data across analogs?
Q. Advanced
- Methodological consistency : Standardize MIC/MBC assays (e.g., broth microdilution) to minimize variability .
- Structural validation : Re-characterize compounds with anomalous activity using to confirm substituent positions .
- Synergistic assays : Test combinations with known antibiotics to identify off-target effects .
What methods ensure purity and identity during synthesis?
Q. Basic
- Chromatography : Flash chromatography (CHCl/EtOH, 98:2) removes unreacted starting materials .
- Melting point analysis : Sharp melting ranges (e.g., 70–75°C for 4o) indicate purity .
- Elemental analysis : Match experimental vs. theoretical C/H/N/S ratios (<0.4% deviation) .
Which computational methods predict target interactions for this compound?
Q. Advanced
- Molecular docking : Model binding to antimicrobial targets (e.g., fungal CYP51) using PDB structures .
- QSAR modeling : Correlate substituent electronegativity with activity using regression analysis .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP, solubility) via tools like SwissADME .
How can target engagement be validated in vitro?
Q. Advanced
- Enzyme inhibition assays : Measure IC against purified targets (e.g., bacterial topoisomerase IV) .
- Cellular thermal shift assays (CETSA) : Confirm compound binding to intracellular targets .
- Fluorescence polarization : Quantify binding affinity using labeled substrates .
What methodological framework guides antimicrobial assay design for this compound?
Q. Basic
- Pathogen panel : Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) .
- MIC/MBC determination : Use CLSI guidelines with 96-well plates and resazurin viability staining .
- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as reference standards .
How should synthesis be linked to theoretical frameworks in drug discovery?
Q. Advanced
- Conceptual frameworks : Align SAR studies with enzyme inhibition theories (e.g., competitive vs. non-competitive binding) .
- Epistemological grounding : Use Bruyne’s quadripolar model to integrate structural, biological, and computational data .
- Hypothesis-driven design : Prioritize analogs based on predicted binding modes from docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
